![molecular formula C14H12Cl2FNO3S B2983119 N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide CAS No. 866043-34-7](/img/structure/B2983119.png)

N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

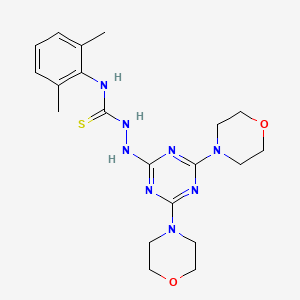

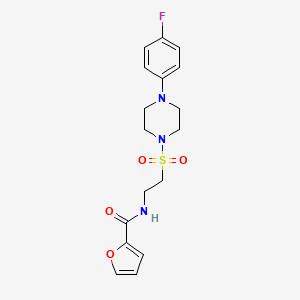

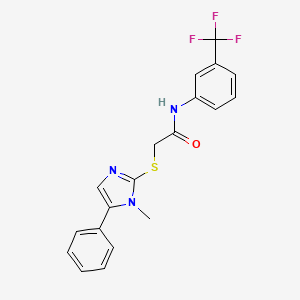

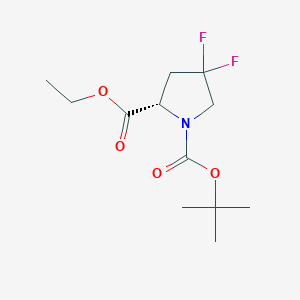

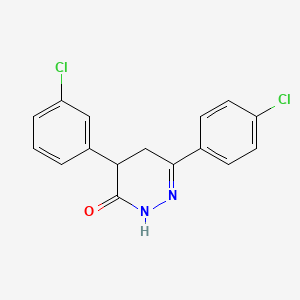

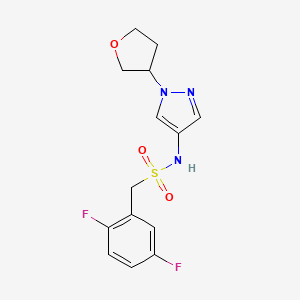

N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H12Cl2FNO3S and its molecular weight is 364.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase Inhibition

- N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). The introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Enantioselective Synthesis

- The compound has been used in enantioselective electrophilic fluorination using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as the key reaction. This approach has successfully synthesized enantiomerically pure 3'-fluorothalidomide (2), demonstrating the compound's utility in asymmetric synthesis (Yamamoto et al., 2011).

Structural Characterization

- The compound has been a subject of structural investigation in its various forms. For example, the study of AND-1184, with the chemical name N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (MBS), and its hydrochloride form (MBSHCl), provided insights into their crystal structures, solid-state NMR characterization, and dynamic behaviors (Pawlak et al., 2021).

Mechanism of Action

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds .

Mode of Action

Like 2,4-D, N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide may act as a synthetic auxin, a type of plant hormone . It’s absorbed through the leaves and is translocated to the meristems of the plant . This compound might induce uncontrolled growth in susceptible plants, eventually leading to their death .

Biochemical Pathways

Based on its similarity to 2,4-d, it may interfere with the normal growth pathways of plants, causing uncontrolled, abnormal growth .

Pharmacokinetics

2,4-d, a similar compound, is known to be highly soluble in water . This property could influence the bioavailability and distribution of the compound in the environment.

Result of Action

As a potential synthetic auxin, it may cause uncontrolled cell division, damaging the vascular tissue of susceptible plants, leading to their death .

Action Environment

2,4-d, a similar compound, is known to be non-persistent in soil but may persist in aquatic systems under certain conditions . This suggests that the compound’s action and stability could be influenced by environmental factors such as soil type, water availability, and temperature.

Properties

IUPAC Name |

N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2FNO3S/c15-10-1-6-14(13(16)9-10)21-8-7-18-22(19,20)12-4-2-11(17)3-5-12/h1-6,9,18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFWDOKGPUTQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2983039.png)

![N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2983044.png)

![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone](/img/structure/B2983050.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)